molecular formula C15H13N3O4S3 B2928372 N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351621-35-6

N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2928372
CAS No.: 1351621-35-6
M. Wt: 395.47
InChI Key: TYTPTEURIMIPKB-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13N3O4S3 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity

Research indicates that derivatives related to "N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide" have been synthesized and tested for their antiproliferative activity against a range of cell lines, showing significant potential in cancer research. Specifically, compounds with similar structures have demonstrated considerable cytotoxicity against melanoma and breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Joyce Hung et al., 2014).

Antiprotozoal Activity

Another area of application involves antiprotozoal activity, where related compounds have shown effectiveness. For instance, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to the compound , have exhibited promising results against protozoal infections, with significant in vitro and in vivo activities. These findings open avenues for the development of new treatments for protozoal diseases (M. Ismail et al., 2004).

Microwave-Assisted Synthesis and Antimicrobial Activity

The compound and its derivatives have also been explored for their antimicrobial properties. Research has demonstrated the effectiveness of related structures in combating bacterial and fungal infections, with microwave-assisted synthesis methods enhancing the reaction rates and yields of these compounds. This suggests their potential application in developing new antimicrobial agents (V. Sodha et al., 2003).

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various targets and induce changes in their function . For example, they can inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways. For instance, it may interfere with the signaling pathways of kinases or modulate the pathways involved in estrogen receptor activity .

Pharmacokinetics

Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.

Result of Action

Given the therapeutic properties of thiophene derivatives , it can be inferred that this compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known, though, that the solubility of a compound can affect its distribution and bioavailability, which in turn can influence its efficacy .

Properties

IUPAC Name

N-(5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c19-14(11-3-1-7-22-11)17-15-16-10-5-6-18(9-12(10)24-15)25(20,21)13-4-2-8-23-13/h1-4,7-8H,5-6,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTPTEURIMIPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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